molecular formula C14H13N3O2 B14218558 Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate CAS No. 827316-64-3

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate

Cat. No.: B14218558
CAS No.: 827316-64-3
M. Wt: 255.27 g/mol
InChI Key: BYCCPXLZWVCVOX-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indole moiety, with an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate typically involves the condensation of a hydrazine derivative with an indole-2-carboxylate ester. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate can be compared with other similar compounds, such as:

    Phenylpyrazoles: These compounds also contain a pyrazole ring but differ in their substitution patterns and functional groups.

    Indole derivatives: Compounds with an indole core structure but different substituents and functional groups.

    Pyrazolylpyrroles: These compounds feature a pyrazole ring fused to a pyrrole moiety and have been studied for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

827316-64-3

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 2-(1H-pyrazol-5-yl)-1H-indole-4-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)9-4-3-5-11-10(9)8-13(16-11)12-6-7-15-17-12/h3-8,16H,2H2,1H3,(H,15,17)

InChI Key

BYCCPXLZWVCVOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3

Origin of Product

United States

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